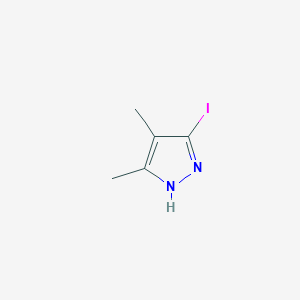

5-Iodo-3,4-dimethyl-1H-pyrazole

説明

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of paramount importance in chemistry. mdpi.com Pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a significant scaffold within this domain. mdpi.commdpi.com The pyrazole (B372694) ring is a key structural element in numerous compounds exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comontosight.ainih.gov The versatility of the pyrazole core allows for substitution at various positions (3, 4, and 5), enabling the fine-tuning of its steric and electronic properties. mdpi.com This adaptability has made pyrazole derivatives a central focus in drug discovery and materials science. researchgate.netnih.gov

The introduction of a halogen atom onto the pyrazole ring significantly enhances its utility as a synthetic intermediate. researchgate.net Halogenated pyrazoles, particularly iodo-pyrazoles, are valuable precursors for a variety of chemical transformations. The carbon-iodine bond is relatively weak and polarized, making the iodine atom an excellent leaving group in nucleophilic substitution reactions and a reactive site for transition-metal-catalyzed cross-coupling reactions.

These coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net Consequently, iodo-pyrazoles serve as versatile building blocks for the construction of more complex molecular architectures, which is a crucial step in the synthesis of novel pharmaceutical agents and functional materials. nih.govorganic-chemistry.org The regioselective halogenation of the pyrazole nucleus is often a critical first step in the synthesis of more elaborate derivatives. researchgate.net

Research concerning 5-Iodo-3,4-dimethyl-1H-pyrazole is primarily centered on its synthesis and its application as an intermediate in organic synthesis. The synthesis of this compound typically involves the direct iodination of 3,4-dimethyl-1H-pyrazole. chemicalbook.com The presence of the methyl groups at the 3 and 4 positions directs the iodination to the 5-position. researchgate.net The primary objective of utilizing this specific iodo-pyrazole is to leverage the reactivity of the C-I bond for further functionalization, thereby enabling the creation of a diverse library of substituted pyrazole derivatives for various research applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇IN₂ uni.lu |

| Molecular Weight | 222.03 g/mol |

| CAS Number | 1533443-11-6 chemicalbook.com |

| InChI Key | XJBDMKCJKPUJPM-UHFFFAOYSA-N uni.lu |

| SMILES | CC1=C(NN=C1I)C uni.lu |

| Synonyms | 3-Iodo-4,5-dimethyl-1H-pyrazole uni.lu |

特性

IUPAC Name |

3-iodo-4,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-3-4(2)7-8-5(3)6/h1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBDMKCJKPUJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodo 3,4 Dimethyl 1h Pyrazole

Direct Iodination Strategies of Pyrazole (B372694) Scaffolds

Direct iodination of the 3,4-dimethyl-1H-pyrazole core is a common approach to introduce an iodine atom onto the heterocyclic ring. However, the inherent electronic properties of the pyrazole ring often favor electrophilic substitution at the C4 position. Therefore, careful selection of reagents and reaction conditions is crucial to achieve the desired C5-iodination.

Electrophilic Iodination Protocols (e.g., I2/HIO3, I2/CAN)

Electrophilic iodination reagents are widely employed for the halogenation of aromatic and heteroaromatic compounds. Systems such as molecular iodine in combination with an oxidizing agent like iodic acid (HIO3) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for the iodination of pyrazoles. mdpi.comiaea.org These methods typically proceed through an electrophilic aromatic substitution mechanism.

For pyrazoles with unsubstituted C4 and C5 positions, electrophilic attack preferentially occurs at the C4 position due to its higher electron density. Therefore, the direct application of I2/HIO3 or I2/CAN to 3,4-dimethyl-1H-pyrazole would be expected to yield primarily the 4-iodo-3,5-dimethyl-1H-pyrazole isomer. iaea.orgnih.gov To achieve iodination at the C5 position using these electrophilic reagents, the C4 position would need to be blocked by a substituent that can be removed after the iodination step.

A notable exception to the C4-selectivity is the use of N-iodosuccinimide (NIS). A direct synthesis of 5-iodo-3,4-dimethyl-1H-pyrazole has been reported using NIS in acetonitrile. In this procedure, 3,4-dimethyl-1H-pyrazole is treated with NIS, and the mixture is heated, leading to the formation of the desired product. chemicalbook.com

| Reagent System | Typical Regioselectivity | Applicability for this compound |

| I2/HIO3 | C4-iodination | Indirectly, if C4 is blocked |

| I2/CAN | C4-iodination | Indirectly, if C4 is blocked |

| NIS | Can provide C5-iodination | Direct synthesis reported chemicalbook.com |

Room Temperature Dehydration/Iodination Cascade Reactions of Pyrazole Precursors

An alternative strategy for the synthesis of iodinated pyrazoles involves a room temperature dehydration/iodination cascade reaction of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole precursors. nih.gov This method, however, has been primarily demonstrated for the synthesis of 1-acyl-4-iodo-3,5-disubstituted-1H-pyrazoles. The reaction proceeds by treating the dihydropyrazole precursor with an iodinating agent, which induces both dehydration to form the aromatic pyrazole ring and subsequent iodination. While this represents an innovative approach to iodopyrazole synthesis, its application to specifically produce this compound has not been extensively documented and would likely yield the 4-iodo isomer based on the established regiochemical outcomes of similar reactions.

Electrooxidative C-H Iodination Methods

Electrooxidative methods offer an alternative for the C-H functionalization of heterocyclic compounds, including pyrazoles. mdpi.comnih.gov These techniques involve the anodic oxidation of an iodide source to generate a reactive iodine species that can then undergo electrophilic substitution with the pyrazole ring. While electrooxidative C-H iodination of pyrazoles has been demonstrated, the regioselectivity generally mirrors that of conventional electrophilic iodination, favoring the C4 position. consensus.app The application of this method for the specific synthesis of this compound would likely face the same regioselectivity challenges as other electrophilic iodination protocols. Further research and development of specific electrode materials or reaction conditions would be necessary to direct the iodination to the C5 position of the 3,4-dimethyl-1H-pyrazole scaffold.

Indirect Synthetic Routes via Precursor Functionalization

Indirect synthetic routes involve the construction of the pyrazole ring from precursors that already contain the iodine atom at the desired position or are functionalized in a way that facilitates subsequent iodination at the C5 position.

Cyclization Reactions with In Situ Iodine Introduction

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. To achieve the synthesis of this compound through this route, one could envision a strategy where an appropriately substituted and iodinated precursor is cyclized. For instance, the cyclization of an iodinated β-diketone with hydrazine could potentially yield the target compound. However, specific examples of such a cyclization with in situ iodine introduction leading directly to this compound are not well-documented in the literature.

Halogenation of 1,4-Dimethyl-1H-pyrazole Derivatives

A highly effective and regioselective method for the synthesis of 5-iodopyrazoles involves the deprotonation of an N-substituted pyrazole followed by quenching with an iodine source. This approach takes advantage of the increased acidity of the C5 proton in N-substituted pyrazoles.

The synthesis of this compound can be achieved by the lithiation of 3,4-dimethyl-1H-pyrazole followed by iodination. nih.gov In this method, the pyrazole is first treated with a strong base, such as n-butyllithium (n-BuLi), at low temperature to selectively deprotonate the C5 position, forming a lithium pyrazolide intermediate. This intermediate is then reacted with molecular iodine (I2) to introduce the iodine atom at the C5 position, yielding the desired this compound. This method offers excellent regioselectivity for the C5 position, overcoming the inherent preference for C4-substitution observed in electrophilic iodination reactions.

Regioselective Synthesis of Iodinated Dimethylpyrazoles

The regioselectivity of iodination on the 3,4-dimethyl-1H-pyrazole ring is dictated by the reaction mechanism. Direct electrophilic substitution reactions typically favor iodination at the C(4) position, whereas strategies involving the formation of organometallic intermediates can direct the iodine to the C(5) position. The choice of iodinating agent and reaction conditions allows for the controlled synthesis of specific isomers.

The introduction of an iodine atom at the C(4) position of the pyrazole ring is generally achieved through electrophilic aromatic substitution. In this type of reaction, an oxidizing agent is often used in conjunction with elemental iodine to generate a more potent electrophilic iodine species.

One prominent method involves the use of ceric ammonium nitrate (CAN) as a mild oxidant with elemental iodine (I₂). nih.govrsc.org This system facilitates the iodination at the C(4) position of the pyrazole ring in a highly regioselective manner. nih.govrsc.org The reaction is typically conducted in a solvent like acetonitrile, and heating may be required to achieve complete conversion. nih.gov

Another established method for C(4) iodination utilizes a combination of iodine and iodic acid (HIO₃) in an acidic medium such as glacial acetic acid. researchgate.net This approach has proven effective for the halogenation of pyrazoles that contain substituents at the 3 and/or 5 positions, leading to iodination at the unoccupied C(4) position. iaea.org Additionally, iodine monochloride (ICl) has been employed as a reagent for the dehydration and subsequent iodination of pyrazole precursors, yielding 4-iodopyrazoles under mild, room-temperature conditions. nih.gov The presence of electron-donating methyl groups on the pyrazole ring increases its nucleophilicity, which can promote these competitive iodination reactions at the C-4 position. researchgate.net

Table 1: Methodologies for C(4)-Iodination of Pyrazole Derivatives

| Reagent System | Oxidant/Catalyst | Typical Conditions | Product |

|---|---|---|---|

| I₂ | Ceric Ammonium Nitrate (CAN) | Acetonitrile, reflux | 4-Iodo-pyrazole derivative nih.govrsc.org |

| I₂ | Iodic Acid (HIO₃) | Glacial Acetic Acid, reflux | 4-Iodo-pyrazole derivative researchgate.net |

To achieve iodination at the C(5) position, a different synthetic approach is required, often involving the generation of an organometallic intermediate to reverse the normal reactivity of the pyrazole ring. This strategy transforms the C(5) carbon from a nucleophilic to an electrophilic site's counterpart, a nucleophilic carbanion.

A highly effective and regioselective method for producing 5-iodopyrazoles involves the treatment of the pyrazole with a strong organolithium base, such as n-butyllithium (n-BuLi). nih.govrsc.org This process first deprotonates the nitrogen at the N(1) position, followed by deprotonation at the C(5) carbon to form a lithium pyrazolide intermediate. This organometallic species is a potent nucleophile. nih.govrsc.org Subsequent quenching of this in situ generated lithium pyrazolide with elemental iodine (I₂) results in the exclusive formation of the 5-iodo derivative. nih.govrsc.org

While the organometallic route is a powerful tool for C(5) functionalization, direct iodination at this position can also be achieved under specific conditions. For the synthesis of this compound specifically, a method utilizing N-Iodosuccinimide (NIS) as the iodinating agent has been reported. chemicalbook.com In this procedure, 3,4-dimethyl-1H-pyrazole is treated with NIS in acetonitrile and heated, leading to the formation of the desired C(5)-iodinated product. chemicalbook.com

Table 2: Methodologies for C(5)-Iodination of Pyrazole Derivatives

| Reagent System | Key Intermediate | Typical Conditions | Product |

|---|---|---|---|

| 1. n-BuLi 2. I₂ | Lithium Pyrazolide | Anhydrous solvent (e.g., THF), low temperature | 5-Iodo-pyrazole derivative nih.govrsc.org |

Reactivity and Chemical Transformations of 5 Iodo 3,4 Dimethyl 1h Pyrazole

Transition-Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom at the C5 position of the pyrazole (B372694) ring makes 5-iodo-3,4-dimethyl-1H-pyrazole an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org In the context of this compound, the C-I bond readily participates in the catalytic cycle, which generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The reaction of this compound with various aryl or heteroaryl boronic acids, in the presence of a palladium catalyst and a base, leads to the formation of 5-aryl- or 5-heteroaryl-3,4-dimethyl-1H-pyrazoles. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored depending on the specific substrates. nih.govharvard.edu For instance, palladium precatalysts, such as XPhos Pd G2, have been shown to be effective for the Suzuki-Miyaura coupling of bromo- and dinitropyrazoles with a range of boronic acids, including electron-rich, electron-deficient, and sterically hindered ones. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling with Pyrazole Derivatives

| Entry | Pyrazole Substrate | Boronic Acid | Catalyst System | Product | Yield (%) |

| 1 | 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 / K2CO3 | 4-Phenyl-3,5-dinitro-1H-pyrazole | 95 |

| 2 | 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 / K2CO3 | 4-(4-Methoxyphenyl)-3,5-dinitro-1H-pyrazole | 98 |

| 3 | 4-Bromo-3,5-dinitro-1H-pyrazole | 2-Naphthylboronic acid | XPhos Pd G2 / K2CO3 | 4-(2-Naphthyl)-3,5-dinitro-1H-pyrazole | 89 |

| This table presents data adapted from a study on the synthesis of 4-substituted pyrazole-3,5-diamines, illustrating the utility of Suzuki-Miyaura coupling for C-C bond formation on the pyrazole core. rsc.org |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction is a cornerstone for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. arkat-usa.orgnih.gov This reaction involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. arkat-usa.orgnih.gov this compound serves as a suitable electrophilic partner in this transformation, allowing for the direct introduction of an alkyne moiety at the C5 position.

The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine), which also often serves as the solvent. arkat-usa.orgresearchgate.net The protection of the N-H group of the pyrazole may be necessary in some cases to prevent side reactions, as pyrazoles can act as ligands for transition metals. arkat-usa.org A variety of terminal alkynes can be coupled, leading to a diverse range of 5-alkynyl-3,4-dimethyl-1H-pyrazoles. These products are valuable intermediates for further synthetic transformations. arkat-usa.org

Table 2: Sonogashira Coupling of Iodo-Pyrazoles with Phenylacetylene

| Entry | Pyrazole Substrate | Catalyst System | Product | Yield (%) |

| 1 | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Pd(PPh₃)₂Cl₂ / CuI / TEA | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 85 |

| 2 | 1-(1-Ethoxyethyl)-5-iodo-3-methyl-1H-pyrazole | Pd(PPh₃)₂Cl₂ / CuI / TEA | 1-(1-Ethoxyethyl)-3-methyl-5-(phenylethynyl)-1H-pyrazole | 92 |

| 3 | 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole | Pd(PPh₃)₂Cl₂ / CuI / TEA | 1-(1-Ethoxyethyl)-3-nitro-4-(phenylethynyl)-1H-pyrazole | 58 |

| This table showcases the results from a study on the Sonogashira cross-coupling reactions of substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives with phenylacetylene. arkat-usa.org |

Other Palladium- and Copper-Catalyzed Coupling Reactions

Beyond Suzuki-Miyaura and Sonogashira couplings, the reactivity of the C-I bond in this compound can be harnessed in other important palladium- and copper-catalyzed transformations. These include C-N and C-O coupling reactions, which are pivotal for the synthesis of nitrogen- and oxygen-containing heterocyclic derivatives. nih.govuwindsor.caresearchgate.net

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, allows for the coupling of this compound with a wide range of primary and secondary amines. researchgate.netmit.edu The choice of a suitable palladium precursor and a bulky electron-rich phosphine (B1218219) ligand is critical for the success of these reactions, especially with challenging substrates like five-membered heterocycles. mit.edunih.gov

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, provide a complementary approach for the formation of C-N and C-O bonds. nih.govacs.org These reactions are particularly useful for coupling with nucleophiles that may be less reactive or incompatible with palladium-based systems. For instance, copper(I) iodide (CuI) has been effectively used to catalyze the coupling of 4-iodopyrazoles with alcohols and alkylamines. nih.govnih.gov The selection of the appropriate ligand, base, and reaction conditions is crucial for achieving high yields and selectivity in these copper-mediated transformations. nih.govacs.org

Nucleophilic Substitution Reactions Involving the Iodine Atom

While transition-metal-catalyzed reactions are predominant, the iodine atom in this compound can also undergo nucleophilic aromatic substitution (SNAAr). masterorganicchemistry.com In this type of reaction, a nucleophile directly displaces the iodide leaving group. masterorganicchemistry.com The reactivity of the pyrazole ring towards SNAAr is influenced by the electronic nature of the ring and the presence of activating groups. nih.gov Generally, electron-withdrawing substituents on the aromatic ring facilitate the attack of the nucleophile by stabilizing the intermediate Meisenheimer complex. masterorganicchemistry.com

For this compound, the inherent electron-rich nature of the pyrazole ring can make direct nucleophilic substitution challenging compared to more electron-deficient systems. nih.gov However, under certain conditions, such as with strong nucleophiles or at elevated temperatures, substitution can occur. The leaving group ability in SNAAr reactions often follows the order F > Cl ≈ Br > I, which is the reverse of what is typically observed in other substitution reactions. nih.gov This is because the rate-determining step is often the attack of the nucleophile, not the cleavage of the carbon-halogen bond. nih.gov

Advanced Functionalization Strategies of the Pyrazole Ring

Modern synthetic chemistry continuously seeks more efficient and selective methods for modifying molecular scaffolds. For this compound, advanced functionalization strategies that go beyond the reactivity of the C-I bond are of significant interest.

Site-Selective C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, as it avoids the need for pre-functionalized starting materials. nih.gov For the pyrazole core, site-selective C-H functionalization presents an attractive strategy to introduce new functional groups. researchgate.netnsf.gov While the C5 position is occupied by iodine in the title compound, other positions on the pyrazole ring or the methyl groups could potentially be targeted.

The regioselectivity of C-H functionalization is often controlled by the inherent electronic properties of the substrate or through the use of directing groups. nih.govrsc.org In the case of pyrazoles, C-H functionalization can be directed to specific positions by tuning the reaction conditions and the choice of catalyst. nsf.govacs.org For instance, strategies involving transient, non-symmetric iodanes have been developed for the site-selective C-H chlorination of various heteroarenes, including pyrazoles. nsf.gov This approach highlights the potential for selectively functionalizing C-H bonds even in the presence of other reactive sites.

Reactivity and C

Structural Elucidation and Spectroscopic Characterization of 5 Iodo 3,4 Dimethyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of heteroatoms like nitrogen.

The ¹H NMR spectrum of a substituted pyrazole (B372694) provides valuable information about the number, connectivity, and chemical environment of the protons. For 5-Iodo-3,4-dimethyl-1H-pyrazole, one would expect to observe signals corresponding to the two methyl groups and the N-H proton of the pyrazole ring.

The chemical shifts of the methyl protons are influenced by their position on the pyrazole ring and the nature of the adjacent substituents. The C3-methyl and C4-methyl protons would likely appear as distinct singlets in the aliphatic region of the spectrum. Drawing a comparison to 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole, where the 3-methyl protons resonate at approximately 2.22 ppm, similar shifts are anticipated for the methyl groups in this compound mdpi.comresearchgate.net. The N-H proton of the pyrazole ring typically appears as a broad singlet at a downfield chemical shift, the exact position of which is sensitive to solvent and concentration.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C3-CH₃ | ~2.2 | Singlet |

| C4-CH₃ | ~2.0 | Singlet |

| N1-H | Broad, Downfield | Singlet |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms.

The spectrum would feature signals for the two methyl carbons and the three carbons of the pyrazole ring (C3, C4, and C5). The carbon atom bearing the iodine (C5) is expected to be significantly shielded due to the heavy atom effect of iodine, resulting in an upfield chemical shift. The olefinic carbons of the pyrazole ring (C3 and C4) will resonate at downfield shifts, characteristic of sp²-hybridized carbons in an aromatic system. For comparison, in 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the C4 and C5 carbons appear at approximately 60.8 ppm and 131.3 ppm, respectively mdpi.comresearchgate.net. The presence of a methyl group at C4 instead of an iodine atom in the target molecule would lead to a downfield shift for C4 and an upfield shift for C5.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~145 |

| C4 | ~110 |

| C5 | ~90 |

| C3-CH₃ | ~12 |

| C4-CH₃ | ~10 |

¹⁵N NMR spectroscopy is a powerful technique for directly probing the electronic environment of the nitrogen atoms within the pyrazole ring. The chemical shifts of the nitrogen atoms are highly sensitive to the nature of the substituents on the ring. In this compound, two distinct nitrogen signals corresponding to N1 and N2 are expected.

In the analogous compound 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the ¹⁵N chemical shifts are reported to be -186.1 ppm for N-1 and -77.5 ppm for N-2 (referenced to external nitromethane) mdpi.comresearchgate.net. For this compound, the absence of the N-methyl group and the different substitution pattern on the ring will influence these values. The N1-H nitrogen is expected to be more shielded compared to a nitrogen with an alkyl substituent.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected vibrations include the N-H stretch, C-H stretches of the methyl groups, C=C and C=N stretching vibrations of the pyrazole ring, and C-I stretching.

The N-H stretching vibration is typically observed as a broad band in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups would appear in the 2850-3000 cm⁻¹ range. The aromatic C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. The C-I stretch is a lower frequency vibration and would likely be found in the far-infrared region, typically below 600 cm⁻¹. The IR spectrum of 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole shows characteristic bands at 2923 cm⁻¹ (C-H stretch), and in the 1022-1497 cm⁻¹ region for the pyrazole ring vibrations, which serves as a useful comparison mdpi.comresearchgate.net.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3100 - 3500 (broad) |

| C-H Stretch (methyl) | 2850 - 3000 |

| C=C / C=N Stretch (ring) | 1400 - 1600 |

| C-I Stretch | < 600 |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum.

For this compound, the symmetric vibrations of the pyrazole ring and the C-I bond are expected to be particularly Raman active. The symmetric stretching of the C=C and C=N bonds in the pyrazole ring would likely give rise to strong Raman signals. The C-I bond, being highly polarizable, should also produce a readily observable Raman peak at low frequency. Differentiating between pyrazole and imidazole structures in metal complexes has been demonstrated using FT-IR and Raman spectroscopy, highlighting the utility of these techniques in analyzing the vibrational modes of such heterocyclic systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Liquid chromatography-mass spectrometry (LC-MS/MS) is another powerful technique used for the analysis of pyrazole compounds, such as 3,4-dimethyl-1H-pyrazole (3,4-DMP). nih.govnih.govresearchgate.net This method is particularly useful for detecting trace amounts of these compounds in complex matrices. nih.govnih.gov

Interactive Data Table: Mass Spectrometry Data for Related Pyrazole Derivatives

| Compound Name | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | EI | 256/258 | 160, 128, 96, 64 researchgate.net |

| N-allyl-(4-bromo-3,5-dimethyl-1H-pyrazole)-1-carbothioamide | EI | 273/275 | 240/242, 174/176, 95, 41, 39 mdpi.com |

X-ray Diffraction Analysis

X-ray diffraction is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. nih.gov While the specific crystal structure of this compound is not detailed in the search results, studies on analogous compounds like 4-iodo-1H-pyrazole and 5-iodo-1-arylpyrazoles provide valuable insights into the expected solid-state behavior. mdpi.comsemanticscholar.org For 4-iodo-1H-pyrazole, data was collected at a low temperature (172 K) using Mo-Kα radiation. mdpi.com The structure was solved using intrinsic phasing methods. mdpi.com The crystal packing of these iodo-pyrazole derivatives is often influenced by halogen bonding, where the iodine atom acts as a halogen bond donor. mdpi.com

The interpretation of crystallographic data allows for a detailed understanding of the molecular geometry. In a series of 5-iodo-1-arylpyrazoles, the C-I bond length was found to be approximately 2.056 Å to 2.075 Å. mdpi.com A notable feature in the crystal structure of one of these derivatives is an intermolecular C-I⋯O halogen bond with a distance of 2.993 Å and an angle of 175.2°, indicating a highly directional interaction. mdpi.com In another related structure, a C-I⋯O halogen bond was observed with a distance of 2.952 Å and an angle of 175.9°. mdpi.com These findings highlight the significant role of halogen bonding in the supramolecular assembly of iodo-pyrazole compounds.

Interactive Data Table: Crystallographic and Halogen Bond Parameters for Related Iodo-pyrazoles

| Compound Feature | Parameter | Value | Reference |

| C-I Bond Length | Å | 2.056 - 2.075 | mdpi.com |

| I⋯O Halogen Bond Distance | Å | 2.952 - 2.993 | mdpi.com |

| C-I⋯O Halogen Bond Angle | ° | 175.2 - 175.9 | mdpi.com |

| Crystal System (4-iodo-1H-pyrazole) | - | Orthorhombic | semanticscholar.org |

| Space Group (4-iodo-1H-pyrazole) | - | Cmme | semanticscholar.org |

Computational and Theoretical Investigations of 5 Iodo 3,4 Dimethyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to model various molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the optimized molecular geometry, electronic properties, and spectroscopic parameters of heterocyclic compounds like pyrazole (B372694) derivatives. nih.govresearchgate.net

In a typical DFT study, the geometry of the 5-Iodo-3,4-dimethyl-1H-pyrazole molecule would be optimized to find its lowest energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles. For instance, studies on similar pyrazole structures often utilize the B3LYP hybrid functional combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net The resulting optimized structure provides insights into the planarity of the pyrazole ring and the spatial arrangement of the iodo and dimethyl substituents.

Furthermore, DFT calculations are used to determine key electronic properties. Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.govresearchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. nih.gov

While the methodologies are well-established for pyrazole derivatives, specific DFT studies detailing the optimized geometry and electronic structure parameters for this compound are not extensively available in the public literature.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory or coupled cluster), can provide highly accurate predictions of electronic properties. Composite methods like G4MP2 and G4 are also used for precise calculations of properties such as the enthalpy of formation. superfri.org

For this compound, ab initio calculations could be employed to rigorously determine its electronic energy, dipole moment, and polarizability. These calculations provide a deeper understanding of the molecule's electronic behavior and can be used to benchmark results from less computationally intensive methods like DFT. Such studies are particularly valuable for understanding the influence of the electron-donating methyl groups and the electron-withdrawing, polarizable iodine atom on the pyrazole ring's electronic environment. However, specific ab initio studies focused on the electronic properties of this compound are not readily found in published research.

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures and assignments.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often implemented within a DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts with good accuracy. researchgate.net

For this compound, a GIAO calculation would predict the chemical shifts for the hydrogen and carbon atoms based on the molecule's optimized electronic structure. These predicted values are typically referenced against a standard, such as Tetramethylsilane (TMS). A comparison of these theoretical shifts with experimentally measured NMR data is essential for validating the proposed structure. This comparison helps in the unambiguous assignment of signals in the experimental spectrum.

While experimental NMR data exists for related iodo-pyrazole isomers and derivatives, a direct comparison table of predicted versus experimental ¹H and ¹³C NMR data specifically for this compound is not available in the surveyed literature. Such a comparison would require both a dedicated computational study and the acquisition of a high-resolution experimental NMR spectrum for the compound.

Below is a hypothetical table structure that would be used for such a comparison.

Table 1: Comparison of Predicted and Experimental NMR Chemical Shifts (δ, ppm) (Note: Data is illustrative as specific studies on this compound were not found)

| Atom | Predicted ¹H | Experimental ¹H | Predicted ¹³C | Experimental ¹³C |

|---|---|---|---|---|

| C3-CH₃ | - | - | - | - |

| C4-CH₃ | - | - | - | - |

| N1-H | - | - | N/A | N/A |

| C3 | N/A | N/A | - | - |

| C4 | N/A | N/A | - | - |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. DFT calculations are frequently used to compute the harmonic vibrational frequencies of molecules. derpharmachemica.com The results of these calculations are often scaled by an empirical factor to better match experimental frequencies, accounting for anharmonicity and other systematic errors in the theoretical model.

A theoretical vibrational analysis of this compound would yield a set of vibrational modes and their corresponding frequencies. These can be assigned to specific molecular motions, such as C-H stretching, C=N stretching, ring deformation, and C-I stretching. derpharmachemica.com Comparing the calculated spectrum with an experimental FT-IR or FT-Raman spectrum helps to confirm the presence of specific functional groups and provides strong evidence for the molecule's structure. researchgate.net A detailed study of this nature, including a comparison table of calculated and experimental vibrational frequencies for this compound, has not been identified in the existing literature.

Table 2: Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) (Note: Data is illustrative as specific studies on this compound were not found)

| Vibrational Mode | Calculated Frequency | Experimental Frequency |

|---|---|---|

| N-H Stretch | - | - |

| C-H Stretch (Methyl) | - | - |

| C=N Stretch | - | - |

| Pyrazole Ring Deformation | - | - |

Reactivity and Reaction Mechanism Studies

Computational chemistry is instrumental in exploring the reactivity of molecules and elucidating potential reaction mechanisms. For this compound, the presence of the iodine atom makes it a valuable precursor for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. mdpi.com In these reactions, the carbon-iodine bond is typically the reactive site.

Theoretical studies can model the reaction pathways of such transformations. By calculating the energies of reactants, transition states, and products, chemists can determine activation barriers and reaction energies, providing insight into the feasibility and kinetics of a proposed mechanism. Analysis of the molecule's electronic properties, such as the HOMO-LUMO distribution and MEP maps, can predict the most likely sites for chemical reactions. For instance, the unique properties of pyrazoles are often attributed to their susceptibility to electrophilic substitution, particularly at position 4, and nucleophilic attack at positions 3 and 5. nih.gov Computational investigations can quantify these reactivities and predict the outcomes of various chemical transformations. While the general reactivity of iodinated heterocycles is well-understood, specific computational studies on the reaction mechanisms involving this compound are not detailed in the available literature.

Tautomerism and Conformational Analysis of Pyrazole Rings

The structural and electronic properties of pyrazole derivatives are significantly influenced by tautomerism and conformational preferences. nih.gov For N-unsubstituted pyrazoles such as this compound, these phenomena are crucial for understanding their reactivity and intermolecular interactions. Computational and theoretical methods provide profound insights into the relative stabilities of different tautomers and the molecule's preferred spatial arrangement.

Tautomerism

For 1H-pyrazoles with different substituents at the 3 and 5 positions, annular prototropic tautomerism is a key feature. encyclopedia.pubfu-berlin.de This process involves the migration of a proton between the two adjacent nitrogen atoms of the pyrazole ring, leading to two distinct tautomeric forms. In the case of this compound, the equilibrium involves two tautomers:

Tautomer I: this compound

Tautomer II: 3-Iodo-4,5-dimethyl-1H-pyrazole

The relative stability of these tautomers is largely governed by the electronic nature of the substituents on the pyrazole ring. nih.govresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT) and ab initio methods, are frequently employed to determine the energetic landscape of this equilibrium. nih.govresearchgate.net

Research on a wide range of substituted pyrazoles has established that the position of the tautomeric equilibrium is highly dependent on the substituent's ability to donate or withdraw electrons. nih.gov

Electron-Donating Groups (EDGs): Substituents that donate electrons, particularly through π-systems (like methyl groups), tend to stabilize the tautomer where the substituent is located at the C3 position. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density (like iodo, carboxyl, or nitro groups) generally favor the tautomer where the substituent is at the C5 position. nih.govnih.gov

In this compound, the methyl groups at C3 and C4 are electron-donating, while the iodo group at C5 is electron-withdrawing. This substitution pattern suggests that Tautomer I (this compound) would be the more stable form, as it places an EDG (methyl) at C3 and an EWG (iodo) at C5, a stabilizing arrangement according to computational studies on similarly substituted pyrazoles. nih.gov

Computational models, often utilizing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to calculate the relative energies of the tautomers. nih.gov These calculations typically show that while one tautomer is more stable, the energy barrier for the intermolecular proton transfer is low enough (around 10–14 kcal/mol) for an equilibrium to exist in solution. encyclopedia.pub

| Tautomer | Structure Name | Key Substituents | Predicted Relative Stability | Governing Electronic Effects |

|---|---|---|---|---|

| Tautomer I | This compound | C3: -CH₃ (EDG) C5: -I (EWG) | More Stable | Electron-donating group at C3 and electron-withdrawing group at C5 provide stabilization. nih.govresearchgate.net |

| Tautomer II | 3-Iodo-4,5-dimethyl-1H-pyrazole | C3: -I (EWG) C5: -CH₃ (EDG) | Less Stable | This arrangement is generally found to be energetically less favorable in computational studies. nih.gov |

Conformational Analysis

The conformational analysis of this compound primarily concerns the planarity of the aromatic pyrazole ring. Computational studies on various substituted pyrazoles consistently show that the five-membered ring is largely planar to maintain its aromatic character. nih.govnih.gov

DFT calculations, such as those using the M06-2X functional, are effective in optimizing the geometry and determining the conformational preferences of such molecules. nih.gov For pyrazole derivatives, the key conformational descriptors are the dihedral angles within the ring. In an ideally planar structure, these angles are close to 0°.

For this compound, the substituents (-I, -CH₃) are atomic or small groups, and their rotation does not introduce significant conformational isomers in the same way a long, flexible chain would. The primary finding from theoretical investigations on similar small-molecule substituted pyrazoles is the high degree of planarity of the heterocyclic ring. nih.govnih.gov Any minor deviations from planarity are typically very small.

| Structural Feature | Theoretical Finding | Typical Computational Method | Significance |

|---|---|---|---|

| Pyrazole Ring | Essentially planar | DFT (e.g., M06-2X/6-311++G(d,p)) Geometry Optimization nih.gov | Maximizes aromatic stabilization of the ring. |

| Dihedral Angles | Calculated values are typically close to 0° | Geometry Optimization and Frequency Calculations | Confirms the low energy and stability of the planar conformation. nih.gov |

| Methyl Group Rotation | Low rotational barrier | Potential Energy Surface Scan | Does not lead to stable, isolable conformers at room temperature. |

Coordination Chemistry and Ligand Applications of 5 Iodo 3,4 Dimethyl 1h Pyrazole

Coordination Modes of Pyrazole-Derived Ligands in Metal Complexes

Pyrazole-based ligands are known for their ability to adopt several coordination modes, making them versatile building blocks in the design of metal complexes with varied nuclearity and geometry. researchgate.net The coordination behavior is primarily dictated by the two adjacent nitrogen atoms within the five-membered heterocyclic ring and whether the ligand is in its neutral (protic) or deprotonated (anionic) state.

As a neutral molecule, 5-Iodo-3,4-dimethyl-1H-pyrazole is expected to act as a monodentate ligand, coordinating to a metal center through its sp²-hybridized "pyridine-like" nitrogen atom. This η¹-coordination is a common feature for neutral pyrazoles. uninsubria.it

Upon deprotonation, the resulting 5-iodo-3,4-dimethyl-1H-pyrazolate anion offers expanded coordination possibilities. The pyrazolate anion is a well-studied species that can exhibit multiple bonding modes. uninsubria.it A primary mode is acting as an exo-bidentate bridging ligand, where the two nitrogen atoms bridge two different metal centers. This bridging capability is fundamental to the construction of polynuclear complexes and coordination polymers. uninsubria.it Less commonly, the pyrazolate anion can act as a monodentate ligand or an endo-bidentate chelating ligand. uninsubria.it The specific mode adopted depends on factors such as the nature of the metal ion, the steric demands of the substituents on the pyrazole (B372694) ring, and the reaction conditions. researchgate.net

| Ligand Form | Coordination Mode | Description | Typical Resulting Structure |

|---|---|---|---|

| Neutral (Hpz) | Monodentate (η¹) | Binds to a single metal center via the pyridine-like nitrogen atom. uninsubria.it | Mononuclear complexes. rsc.org |

| Anionic (pz) | Exo-bidentate (Bridging) | The two nitrogen atoms bridge two metal centers. uninsubria.it | Dinuclear, polynuclear complexes, or coordination polymers. uninsubria.itnih.gov |

| Anionic (pz*) | Monodentate | Binds as an anion to a single metal center through one nitrogen. uninsubria.it | Mononuclear complexes. uninsubria.it |

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes involving pyrazole-derived ligands like this compound generally follows established methodologies in coordination chemistry. A common approach involves the direct reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, acetates) in an appropriate solvent or solvent mixture. nih.govresearchgate.net For instance, the synthesis of cobalt(II) pyrazolate complexes has been achieved by reacting CoCl₂ with the pyrazole ligand in the presence of a base or by a direct metal/molten pyrazole reaction. uninsubria.it The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product's structure and nuclearity. nih.gov

The characterization of these coordination compounds is crucial to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is typically employed. Single-crystal X-ray diffraction is the most definitive method for elucidating the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.commdpi.com Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the ligand's coordination to the metal ion. acs.orgnih.gov Elemental analysis is used to confirm the empirical formula of the synthesized complexes. mdpi.com

| Technique | Information Obtained |

|---|---|

| Single-Crystal X-ray Diffraction | Provides precise molecular structure, bond lengths, angles, coordination geometry, and crystal packing. nih.govmdpi.com |

| Infrared (IR) Spectroscopy | Indicates coordination of the ligand through shifts in vibrational frequencies (e.g., C=N, N-H stretching). nih.gov |

| ¹H and ¹³C NMR Spectroscopy | Confirms the ligand structure and shows changes in chemical shifts upon coordination to a diamagnetic metal center. acs.org |

| UV-Visible Spectroscopy | Provides information on the electronic transitions and coordination environment of the metal ion. mdpi.com |

| Elemental Analysis | Determines the elemental composition (C, H, N) to verify the empirical formula. nih.gov |

| Mass Spectrometry | Confirms the molecular weight of the complex. nih.gov |

The structural diversity of pyrazole-based coordination compounds ranges from simple mononuclear species to complex polynuclear clusters and extended coordination polymers. researchgate.net When this compound acts as a neutral, monodentate ligand, it typically forms mononuclear complexes where one or more ligand molecules coordinate to a single metal center. rsc.orgmdpi.com An example of this is seen in complexes of the type [M(ligand)ₓ(anion)ᵧ(solvent)z], where the coordination sphere is completed by anions and/or solvent molecules. nih.gov

The formation of polynuclear structures is primarily facilitated by the pyrazolate anion acting as a bridging ligand. uninsubria.it The exo-bidentate nature of the deprotonated pyrazole ring effectively links two metal centers, forming a stable M(μ-pz*)M core. uninsubria.it This bridging can be repeated to create dinuclear species, higher-nuclearity clusters, or one-, two-, or three-dimensional coordination polymers. nih.govacs.org The design of such polynuclear systems is of significant interest for developing materials with specific magnetic or catalytic properties arising from the interaction between adjacent metal centers. uninsubria.it The synthesis of gold pyrazolate clusters, for example, can yield cyclic trinuclear [Au₃(μ-L)₃] and tetranuclear [Au₄(μ-L)₄] species, which can act as metalloligands to coordinate with other metal ions, forming heterometallic clusters. acs.orgnih.gov

Influence of Iodine and Methyl Substituents on Ligand Properties and Coordination Behavior

Substituents on the pyrazole ring play a critical role in modulating the ligand's properties and its subsequent coordination behavior. nih.govrsc.org In this compound, the iodine atom and the two methyl groups exert distinct steric and electronic effects that collectively define the ligand's character.

Steric Effects: The methyl groups, particularly the one at the C3 position adjacent to a coordinating nitrogen, introduce steric bulk around the metal center. This steric hindrance can influence the coordination number of the metal, the geometry of the complex, and the stability of the resulting structure. uninsubria.it Similarly, the relatively large iodine atom at the C5 position also contributes to steric crowding. These steric constraints can dictate the preferred coordination mode and prevent the formation of certain geometries, influencing both the solution-state speciation and the solid-state crystal packing of the metal complexes. rsc.org

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Coordination |

|---|---|---|---|---|

| Iodine | C5 | Electron-withdrawing (inductive) | Significant steric bulk | Reduces ligand basicity; influences complex geometry; may participate in halogen bonding. |

| Methyl | C3 | Electron-donating | Moderate steric bulk | Increases ligand basicity; sterically hinders the adjacent N-coordination site. uninsubria.it |

| Methyl | C4 | Electron-donating | Minimal direct steric effect on coordination | Increases ligand basicity. |

Development of Specialized Ligands for Catalysis and Materials Science

The tunability of pyrazole-based ligands makes them highly attractive for the development of specialized ligands for applications in homogeneous catalysis and materials science. nih.gov Metal complexes incorporating pyrazole ligands have demonstrated catalytic activity in a variety of chemical transformations, including oxidation reactions and carbon-carbon coupling processes. nih.govresearchgate.netbohrium.com For example, cobalt complexes with pyrazole ligands have been used as catalyst precursors for the peroxidative oxidation of cyclohexane. nih.gov

The specific substituents on this compound offer unique opportunities for designing specialized ligands. The combination of steric bulk from the methyl and iodo groups can create a well-defined pocket around the metal center, potentially leading to shape-selective catalysis. The electronic properties, tuned by the interplay of electron-donating and -withdrawing groups, can modulate the redox potential of the metal center, which is crucial for many catalytic cycles. nih.gov

In materials science, pyrazole-containing ligands are extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netacs.org These materials have potential applications in gas storage, separation, and sensing. The ability of the 5-iodo-3,4-dimethyl-1H-pyrazolate anion to act as a bridging ligand makes it a candidate for forming robust, extended networks. Furthermore, the iodine atom provides a site for potential post-synthetic modification or for engaging in halogen bonding, which can be a powerful tool for directing the supramolecular assembly and crystal engineering of novel materials. acs.org

Emerging Research and Potential Advanced Applications of 5 Iodo 3,4 Dimethyl 1h Pyrazole Derivatives

Utilization in the Development of Novel Heterocyclic Scaffolds

The inherent stability and synthetic accessibility of the pyrazole (B372694) core make it an ideal platform for constructing more complex, fused, and linked heterocyclic systems. researchgate.net Researchers utilize derivatives like 5-iodo-3,4-dimethyl-1H-pyrazole as key building blocks to generate novel molecular architectures with potential applications in drug discovery and other fields.

The synthesis of diverse heterocyclic structures often relies on the pyrazole moiety as a reliable starting point. For instance, synthetic strategies have been developed to produce complex scaffolds such as 1H-benzofuro[3,2-c]pyrazoles. metu.edu.tr In one reported synthesis, the reaction of a benzofuranone precursor with an isothiocyanate and subsequent condensation with hydrazine (B178648) hydrate (B1144303) unexpectedly yielded not only the target benzofuropyrazole but also a ring-opened pyrazole derivative, highlighting the pyrazole core's stability and its influence on reaction pathways. metu.edu.tr

Furthermore, pyrazole derivatives are instrumental in creating conformationally restricted, fused heterocyclic systems like 1,8-disubstituted 5,5-dimethyl-4,5-dihydro-1H-benzo[g]indazoles. These complex structures are often built upon a pyrazole foundation through multi-step synthetic sequences. Another key application is the construction of pyrazolopyrimidine scaffolds, which are synthesized by linking a pyrimidine (B1678525) ring to a pyrazole core, demonstrating the modularity of using pyrazole derivatives in synthetic chemistry. nih.gov The development of these novel scaffolds is driven by the search for molecules with specific biological activities. nih.gov

| Novel Scaffold | Synthetic Approach | Significance |

|---|---|---|

| 1H-Benzofuro[3,2-c]pyrazoles | Condensation of a thioamide intermediate with hydrazine monohydrate. metu.edu.tr | Demonstrates the use of pyrazoles in creating fused heterocyclic systems. metu.edu.tr |

| 1,8-Disubstituted-4,5-dihydro-1H-benzo[g]indazoles | Multi-step synthesis involving cyclization reactions onto a pre-formed pyrazole-containing structure. | Creates conformationally restricted molecules for biological screening. |

| Pyrazolopyrimidines | Coupling of pyrazole and pyrimidine moieties. nih.gov | Generates novel scaffolds for targeted applications like kinase inhibition. nih.gov |

Integration into Functional Materials

The unique electronic properties and reactive handle of iodinated pyrazoles position them as attractive building blocks for advanced functional materials. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the extended π-conjugated systems required for electronic and optical applications.

There is currently no available research data specifically detailing the use of this compound or its direct derivatives as precursors for photochromic systems.

The development of organic optoelectronic materials often relies on the synthesis of donor-acceptor type molecules with extensive π-conjugation. researchgate.net Heterocycles play a crucial role in these systems, acting as electron-donating or electron-accepting units and as π-bridges. nih.gov Electron-deficient diazine systems, a class to which pyrazole belongs, are of significant interest for their use as electron-acceptor components in materials designed for optoelectronics. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating the carbon-carbon bonds necessary to link different aromatic and heteroaromatic units into a single conjugated system. nih.gov This reaction is widely used to prepare π-conjugated heterocyclic systems for the electronics industry. nih.gov The C-I bond of this compound is an ideal reaction site for Suzuki coupling with various (hetero)aryl boronic acids, allowing for the precise construction of molecules with tailored electronic properties.

Similarly, the Sonogashira cross-coupling reaction, which forms a bond between a vinyl or aryl halide and a terminal alkyne, is a cornerstone of modern synthetic chemistry for creating complex molecules and functional materials. nih.govyoutube.com This reaction allows for the introduction of alkyne spacers into a molecular framework, extending the π-conjugation which is critical for optoelectronic applications. Iodopyrazole derivatives are excellent substrates for Sonogashira reactions, readily coupling with terminal alkynes in the presence of palladium and copper catalysts. researchgate.netyoutube.com This reactivity allows for the synthesis of pyrazole-alkyne conjugates, which are valuable intermediates for larger, rigid, and highly conjugated organic materials. nih.gov

Chemo- and Regioselective Synthetic Strategies for Complex Molecular Architectures

The ability to selectively functionalize specific positions of the pyrazole ring is paramount for its use as a building block in complex molecular synthesis. The development of chemo- and regioselective strategies allows chemists to control the introduction of substituents, like iodine, and to use that functionality for subsequent, selective transformations.

The iodination of the pyrazole ring itself is a key example of a regioselective reaction. The specific position of iodination (C4 or C5) on an N-aryl pyrazole can be precisely controlled by the choice of reagents and reaction conditions.

C4 Iodination : Treatment of 1-aryl-3-CF3-pyrazoles with elemental iodine (I₂) in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) leads to the highly regioselective formation of the 4-iodo-pyrazole isomer. An alternative method for achieving iodination at the C4 position involves reacting a pyrazole with I₂ and iodic acid (HIO₃) in acetic acid.

C5 Iodination : In contrast, the 5-iodo isomer can be obtained exclusively by first treating the pyrazole with a strong base like n-butyllithium (n-BuLi) to generate a C5-lithiated pyrazolide intermediate. This intermediate is then "trapped" with elemental iodine to yield the 5-iodopyrazole. A direct synthesis for this compound involves treating 3,4-dimethyl-1H-pyrazole with N-iodosuccinimide (NIS) in acetonitrile.

Once the iodopyrazole is formed, the iodine atom serves as a versatile handle for further chemoselective functionalization. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than C-Br or C-Cl bonds, allowing for selective reactions at the iodinated position even if other halogens are present. This selective reactivity is exploited in Suzuki-Miyaura and Sonogashira cross-coupling reactions to build more complex molecules. These reactions demonstrate high chemoselectivity, as the palladium catalyst specifically targets the activation of the carbon-iodine bond for C-C bond formation, leaving other functional groups on the molecule untouched.

| Strategy | Reagents/Conditions | Outcome | Selectivity |

|---|---|---|---|

| Electrophilic Iodination | I₂ / Ceric Ammonium Nitrate (CAN) | Selective formation of 4-iodopyrazoles. | Regioselective |

| Deprotonation-Iodination | 1. n-BuLi 2. I₂ | Exclusive formation of 5-iodopyrazoles. | Regioselective |

| Electrophilic Iodination | N-Iodosuccinimide (NIS) | Synthesis of this compound. | Regioselective |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Selective C-C bond formation at the C-I position. nih.gov | Chemoselective |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Selective C(sp2)-C(sp) bond formation at the C-I position. researchgate.net | Chemoselective |

Conclusion and Future Research Directions

Summary of Key Research Findings on 5-Iodo-3,4-dimethyl-1H-pyrazole

Research on this compound has primarily focused on its synthesis and its role as a versatile intermediate for creating more complex molecules. The compound is synthesized from 3,4-dimethyl-1H-pyrazole by direct iodination. chemicalbook.com One established method involves the reaction of 3,4-dimethyl-1H-pyrazole with N-Iodosuccinimide (NIS) in acetonitrile, heated to 80°C for 16 hours. chemicalbook.com

The significance of iodo-substituted pyrazoles lies in their utility in transition-metal-catalyzed cross-coupling reactions. Halogenated pyrazoles, particularly iodo-pyrazoles, are valuable starting materials for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. mdpi.comresearchgate.net The general order of reactivity for aryl halides in such reactions is iodides > triflates ≥ bromides >> chlorides, making aryl iodides highly effective precursors. mdpi.comresearchgate.net This reactivity profile positions this compound as a key building block for synthesizing a diverse range of functionalized pyrazole (B372694) derivatives. For instance, related iodo-pyrazoles have been successfully used in Sonogashira coupling reactions to attach alkyne groups to the pyrazole core. mdpi.comresearchgate.net

The presence of the iodine atom at the 5-position, along with methyl groups at the 3 and 4-positions, provides a specific scaffold for developing new chemical entities. While extensive studies on the biological or material properties of this specific compound are not widely documented, its value as a synthetic precursor is the central finding in the available literature.

| Aspect | Finding | Source |

|---|---|---|

| Synthesis Method | Synthesized via iodination of 3,4-dimethyl-1H-pyrazole using N-Iodosuccinimide (NIS) in acetonitrile. | chemicalbook.com |

| Primary Application | Serves as a chemical intermediate in organic synthesis. | mdpi.comresearchgate.net |

| Key Reaction Type | Used in transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) due to the high reactivity of the C-I bond. | mdpi.comresearchgate.net |

Unaddressed Research Questions and Methodological Challenges

Despite its potential, several research questions concerning this compound remain unanswered, and methodological challenges persist within the broader field of pyrazole chemistry.

Unaddressed Research Questions:

Biological Profile: The specific biological activities of this compound and its direct derivatives have not been thoroughly investigated. Given that the pyrazole scaffold is a "privileged structure" found in numerous pharmacologically active agents, screening this compound and its derivatives for potential anticancer, anti-inflammatory, antimicrobial, or antiviral properties is a significant gap. nih.govnih.govnih.govorientjchem.org

Coordination Chemistry: The potential of this compound to act as a ligand for metal complexes is unexplored. The nitrogen atoms of the pyrazole ring and the iodine atom could coordinate with metal centers, leading to novel catalysts or materials.

Physicochemical Properties: Detailed characterization of its photophysical and electronic properties is lacking. Such data could inform its potential use in materials science, for example, as a component in fluorescent probes or organic electronics. mdpi.com

Methodological Challenges:

Regioselectivity: While a synthesis for the 5-iodo isomer is reported, the synthesis of substituted pyrazoles can often yield a mixture of regioisomers, complicating purification and reducing yields. nih.govmdpi.com Developing highly regioselective synthetic methods for functionalizing the pyrazole ring at other positions (e.g., N-alkylation or N-arylation) without disturbing the existing substituents is a continuing challenge. nih.gov

Reaction Optimization: Conventional batch synthesis methods for pyrazole derivatives can suffer from long reaction times and safety concerns. nih.gov Transitioning to more efficient and safer processes, such as flow chemistry, could address these issues but presents its own technical hurdles, including mixing efficiency and temperature control. nih.gov

"Green" Synthesis: Many existing synthetic protocols for pyrazoles rely on harsh catalysts or solvents. The development of more environmentally friendly procedures, such as using heterogeneous catalysts or microwave-assisted reactions, is an ongoing goal in pyrazole chemistry. ias.ac.in

Prospective Avenues for Synthetic and Applied Research in Pyrazole Chemistry

Future research on this compound and related compounds can be directed toward both synthetic expansion and practical applications.

Prospective Synthetic Research:

Library Synthesis: Utilize this compound as a foundational scaffold in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to generate large libraries of novel 5-substituted pyrazole derivatives. researchgate.net

N-Functionalization: Explore the selective functionalization of the N1-position of the pyrazole ring. This would create another axis of diversity, allowing for the fine-tuning of the molecule's steric and electronic properties, which is crucial for medicinal chemistry applications. nih.gov

Fused Heterocyclic Systems: Employ derivatives of this compound in intramolecular cyclization reactions to construct fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[3,4-b]quinolines. mdpi.comnih.gov These fused systems are of significant interest due to their diverse biological activities. mdpi.comnih.gov

Prospective Applied Research:

Medicinal Chemistry: Screen the newly synthesized libraries of pyrazole derivatives for a wide range of biological activities. Given the prevalence of the pyrazole core in approved drugs, these compounds could be promising candidates for development as anticancer, anti-inflammatory, or neuroprotective agents. nih.govnih.govnih.gov

Agrochemicals: Evaluate the potential of these novel pyrazoles as herbicides, insecticides, or fungicides, as the pyrazole scaffold is also prominent in the agrochemical industry. nih.govresearchgate.net

Materials Science: Investigate the photophysical properties (absorption, emission, quantum yield) of the synthesized derivatives. Compounds exhibiting strong fluorescence could be developed as sensors, imaging agents, or components for organic light-emitting diodes (OLEDs).

Q & A

Q. What are the most reliable synthetic routes for 5-Iodo-3,4-dimethyl-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer: Cyclocondensation of substituted hydrazines with iodinated diketones or β-keto esters is a common approach for pyrazole derivatives. For example, cyclocondensation using ethyl acetoacetate and iodinated arylhydrazines under reflux in ethanol with catalytic acid (e.g., HCl) can yield the pyrazole core . Optimize reaction time and temperature (typically 80–100°C) to balance yield and purity. Post-synthesis, recrystallization in ethanol or acetonitrile improves purity. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR : Analyze - and -NMR spectra for diagnostic peaks:

- Pyrazole C-H protons appear at δ 6.5–7.5 ppm (split due to coupling with iodine).

- Methyl groups (C3, C4) resonate at δ 2.1–2.5 ppm.

- -NMR shows iodine-substituted carbons downfield (~90–100 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H] using high-resolution ESI-MS (expected m/z ≈ 262.97). Cross-check with isotopic patterns for iodine (e.g., M+2 peak at ~25% intensity) .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination or methylation of pyrazole derivatives be addressed?

Methodological Answer: Regioselectivity in pyrazole iodination is influenced by steric and electronic factors. Use DFT calculations to predict reactive sites (e.g., iodine prefers electron-rich positions). Experimentally, employ directing groups (e.g., –NH) or metal-catalyzed protocols (e.g., CuI/ligand systems) to direct iodination to C4. For methylation, use methyl iodide under basic conditions (KCO/DMF) to target N1 or C3/C4 positions. Monitor isomer ratios via -NMR and HPLC .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data for this compound?

Methodological Answer:

- X-ray Diffraction : Compare experimental bond lengths/angles (e.g., C–I bond ≈ 2.09 Å) with DFT-optimized structures (B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate crystal packing effects .

- Electron Density Maps : Analyze Hirshfeld surfaces to identify non-covalent interactions (e.g., I···H contacts) influencing solid-state conformation .

- Thermal Analysis : Use DSC to assess phase transitions that may explain deviations between computational and experimental data .

Q. How can researchers mitigate hazards during large-scale synthesis of iodinated pyrazoles?

Methodological Answer:

- Safety Protocols : Use fume hoods and personal protective equipment (PPE) when handling methyl iodide (toxic) or iodine (corrosive).

- Waste Management : Quench excess iodine with NaSO to form non-hazardous NaI.

- Storage : Store this compound in amber vials at 2–8°C to prevent photodegradation. Refer to SDS guidelines for similar compounds (e.g., Pantoprazole) for spill response .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., 1H^1H1H-NMR vs. 13C^{13}C13C-NMR) for iodinated pyrazoles?

Methodological Answer:

- Cross-Validation : Confirm assignments via 2D NMR (HSQC, HMBC) to resolve ambiguous peaks. For example, HMBC correlations between pyrazole C5 and methyl protons validate substituent positions.

- Isotopic Labeling : Synthesize -labeled analogs to clarify nitrogen connectivity in complex splitting patterns .

- Alternative Techniques : Use IR spectroscopy to detect N–H stretches (absent in N-methylated derivatives) and Raman spectroscopy to confirm iodine bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。